Lipophilicity (XLogP3) vs. Unsubstituted 2-Naphthol
The computed partition coefficient XLogP3 for 5,7-dimethyl-2-naphthol is 4.1, compared with 2.7 for unsubstituted 2-naphthol, representing a ΔlogP of +1.4 units [1][2]. This ~25-fold increase in predicted lipophilicity arises from the addition of two methyl groups and directly impacts compound partitioning in biphasic systems, membrane permeability, and metabolic clearance predictions [1]. For procurement decisions involving structure-activity relationship (SAR) studies or physicochemical profiling, this difference is large enough to alter developability classification categories.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (5,7-Dimethyl-2-naphthol) |
| Comparator Or Baseline | XLogP3 = 2.7 (2-Naphthol, unsubstituted) |
| Quantified Difference | ΔXLogP3 = +1.4 (~25-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A ΔlogP of 1.4 is sufficient to alter predicted membrane permeability, metabolic stability, and pharmacokinetic classification—critical considerations when selecting building blocks for medicinal chemistry programs.
- [1] PubChem Compound Summary, CID 121006717, 5,7-Dimethylnaphthalen-2-ol, Computed Properties: XLogP3 = 4.1. https://pubchem.ncbi.nlm.nih.gov/compound/54321-61-8 View Source
- [2] PubChem Compound Summary, CID 8663, 2-Naphthol, XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/8663 View Source
